(2R)-2-Benzyl-1-[3,5-bis(trifluoromethyl)benzoyl]piperidin-4-one
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Overview
Description
(2R)-2-Benzyl-1-[3,5-bis(trifluoromethyl)benzoyl]piperidin-4-one is a complex organic compound characterized by its unique structure, which includes a piperidin-4-one core substituted with a benzyl group and a 3,5-bis(trifluoromethyl)benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Benzyl-1-[3,5-bis(trifluoromethyl)benzoyl]piperidin-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidin-4-one core, followed by the introduction of the benzyl and 3,5-bis(trifluoromethyl)benzoyl groups through selective substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Benzyl-1-[3,5-bis(trifluoromethyl)benzoyl]piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(2R)-2-Benzyl-1-[3,5-bis(trifluoromethyl)benzoyl]piperidin-4-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may have potential as a bioactive molecule, with studies exploring its interactions with biological targets.
Medicine: Research may investigate its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways or diseases.
Industry: The compound’s unique structure could make it useful in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (2R)-2-Benzyl-1-[3,5-bis(trifluoromethyl)benzoyl]piperidin-4-one exerts its effects involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting or activating their function. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2R)-2-Benzyl-1-[3,5-bis(trifluoromethyl)benzoyl]piperidin-4-one include other piperidin-4-one derivatives with different substituents. Examples include:
- (2R)-2-Benzyl-1-[3,5-dimethylbenzoyl]piperidin-4-one
- (2R)-2-Benzyl-1-[3,5-dichlorobenzoyl]piperidin-4-one
Uniqueness
The uniqueness of this compound lies in its trifluoromethyl groups, which can significantly influence the compound’s chemical and biological properties. These groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
717927-37-2 |
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Molecular Formula |
C21H17F6NO2 |
Molecular Weight |
429.4 g/mol |
IUPAC Name |
(2R)-2-benzyl-1-[3,5-bis(trifluoromethyl)benzoyl]piperidin-4-one |
InChI |
InChI=1S/C21H17F6NO2/c22-20(23,24)15-9-14(10-16(11-15)21(25,26)27)19(30)28-7-6-18(29)12-17(28)8-13-4-2-1-3-5-13/h1-5,9-11,17H,6-8,12H2/t17-/m1/s1 |
InChI Key |
IUCFHIJVTHFYJE-QGZVFWFLSA-N |
Isomeric SMILES |
C1CN([C@@H](CC1=O)CC2=CC=CC=C2)C(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C1CN(C(CC1=O)CC2=CC=CC=C2)C(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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